molecular formula C10H5BrN2 B13666583 8-Bromoisoquinoline-3-carbonitrile

8-Bromoisoquinoline-3-carbonitrile

Cat. No.: B13666583
M. Wt: 233.06 g/mol
InChI Key: IFSZPUSPQWKLGH-UHFFFAOYSA-N
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Description

8-Bromoisoquinoline-3-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines but with the nitrogen atom located at the second position of the ring. The addition of a bromine atom at the 8th position and a carbonitrile group at the 3rd position makes this compound a unique and valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinoline-3-carbonitrile typically involves the bromination of isoquinoline derivatives. One common method includes the use of elemental bromine in the presence of catalysts such as aluminum chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

8-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo substitution and coupling reactions also allows it to interact with different biological targets .

Comparison with Similar Compounds

Uniqueness: 8-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

8-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI Key

IFSZPUSPQWKLGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)C#N

Origin of Product

United States

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